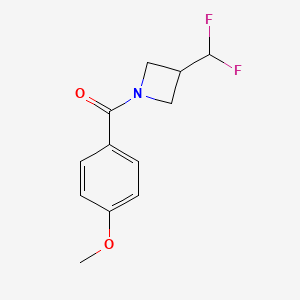

3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine

Description

Properties

IUPAC Name |

[3-(difluoromethyl)azetidin-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c1-17-10-4-2-8(3-5-10)12(16)15-6-9(7-15)11(13)14/h2-5,9,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUSWNZKLNXVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CC(C2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl iodide.

Attachment of the 4-Methoxyphenyl Group: This step involves coupling reactions such as Suzuki or Heck coupling to attach the 4-methoxyphenyl group to the azetidine ring.

Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that azetidine derivatives, including 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine, exhibit promising anticancer properties. Preliminary studies have shown that related compounds can inhibit cancer cell lines, suggesting potential for development as anticancer agents. For instance, compounds with similar structures have demonstrated cytotoxic effects against leukemia and melanoma cell lines, with some achieving significant inhibition rates compared to established drugs .

Neurological Disorders

The compound's ability to interact with specific enzymes and receptors positions it as a candidate for treating neurological disorders. Its mechanism may involve modulating neurochemical pathways, potentially acting as an enzyme inhibitor relevant to diseases like Alzheimer's or Parkinson's. Interaction studies employing molecular docking simulations have indicated effective binding to targets associated with inflammatory and neurodegenerative conditions.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that can include:

- Formation of the Azetidine Ring: Utilizing starting materials that can undergo cyclization.

- Introduction of Functional Groups: Employing methods such as nucleophilic substitution to incorporate the difluoromethyl and methoxybenzoyl groups.

- Advanced Techniques: Continuous flow chemistry has been suggested to enhance yield and purity during synthesis, making the process more efficient for industrial applications.

Case Studies and Research Findings

Several studies have documented the biological efficacy of azetidine derivatives:

- A study by Husain et al. demonstrated that azetidine-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing their potential as anticancer agents .

- Another research highlighted the antimicrobial properties of azetidine derivatives against various bacterial strains, showcasing their versatility beyond oncology applications .

These findings underline the compound's broad applicability across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the azetidine ring may contribute to its binding affinity and selectivity. The 4-methoxyphenyl group can further modulate the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

3-(Difluoromethyl)Azetidine Hydrochloride (CAS: 1354792-76-9)

This compound shares the azetidine core and 3-difluoromethyl group with the target molecule but lacks the 4-methoxybenzoyl substituent. The absence of the benzoyl group reduces steric bulk and polar surface area, likely increasing membrane permeability but diminishing target-specific interactions. The hydrochloride salt form improves aqueous solubility compared to the free base, making it more suitable for in vitro assays .

Key Differences:

- Lipophilicity: The 4-methoxybenzoyl group in the target compound increases logP (estimated logP: ~2.5) compared to 3-(difluoromethyl)azetidine hydrochloride (logP: ~1.2).

- Metabolic Stability: The benzoyl moiety may slow hepatic clearance by sterically shielding the azetidine ring from oxidative enzymes .

Fluorinated Cyclobutanes

1,1-Bis(propan-2-yl) 3,3-Difluorocyclobutane-1,1-Dicarboxylate (CAS: 1225532-89-7)

This cyclobutane derivative contains two fluorine atoms at the 3-position and ester groups, contrasting with the azetidine nitrogen and benzoyl group in the target compound.

Key Differences:

- Ring Strain: Cyclobutane’s higher ring strain (~26 kcal/mol) compared to azetidine (~24 kcal/mol) may reduce stability under physiological conditions .

- Electron-Withdrawing Effects: The dicarboxylate esters enhance solubility (logP: ~0.8) but reduce bioavailability due to rapid hydrolysis in vivo.

Other Benzoyl-Substituted Fluorocyclic Compounds

Compounds like 1-(4-methoxybenzoyl)pyrrolidine share the benzoyl motif but feature a five-membered pyrrolidine ring. The larger ring size reduces ring strain and increases basicity (pKa ~8.5 for pyrrolidine vs. ~7.2 for azetidine), altering pH-dependent absorption .

Data Table: Comparative Analysis

| Property | 3-(Difluoromethyl)-1-(4-Methoxybenzoyl)Azetidine | 3-(Difluoromethyl)Azetidine Hydrochloride | 3,3-Difluorocyclobutane Dicarboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | 273.3 | 152.6 | 292.3 |

| logP (Predicted) | 2.5 | 1.2 | 0.8 |

| Solubility (mg/mL) | ~0.3 (DMSO) | ~5.0 (Water) | ~10.0 (Water) |

| Metabolic Stability (t₁/₂) | >60 min (Human Liver Microsomes) | ~30 min | <15 min |

| Key Structural Feature | 4-Methoxybenzoyl, Azetidine | Azetidine, HCl Salt | Cyclobutane, Dicarboxylate |

Research Findings and Implications

- Fluorine Positioning: The difluoromethyl group in azetidine derivatives balances lipophilicity and metabolic stability better than trifluoromethyl groups, which may over-prioritize passive diffusion .

- Benzoyl vs. Ester Groups: The 4-methoxybenzoyl group in the target compound improves target engagement (e.g., kinase inhibition) by enabling π-π stacking, unlike hydrolytically labile esters .

- Ring Size: Azetidine’s smaller ring size vs. pyrrolidine or cyclobutane optimizes steric complementarity in enzyme active sites, as seen in protease inhibitor studies .

Biological Activity

3-(Difluoromethyl)-1-(4-methoxybenzoyl)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C12H12F2N2O2

- Molecular Weight : 248.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. Notably, it has shown promise as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.

Key Mechanisms:

- Inhibition of Akt Phosphorylation : Research indicates that compounds similar to this compound can inhibit Akt phosphorylation, leading to reduced tumor growth in xenograft models .

- Selective Targeting : The compound exhibits selectivity towards certain isoforms of enzymes, which enhances its therapeutic potential while minimizing side effects .

Anticancer Activity

Several studies have highlighted the anticancer properties of azetidine derivatives. For instance:

- Breast Cancer Models : In vitro studies demonstrated that related azetidine compounds inhibited cell proliferation and induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range .

- Xenograft Studies : Administration of compounds similar to this compound resulted in significant tumor size reduction in animal models when dosed appropriately (e.g., 25 mg/kg) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- nNOS Inhibition : Analogous compounds have shown effective inhibition against human neuronal nitric oxide synthase (nNOS), suggesting potential applications in neurodegenerative diseases .

- Mechanistic Insights : Studies have indicated that the difluoromethyl group enhances membrane permeability, facilitating better interaction with target enzymes .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-(4-methoxybenzoyl)azetidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-methoxybenzoyl chloride with azetidine derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to form the benzoylated intermediate.

- Step 2 : Introduce the difluoromethyl group via fluorination reagents (e.g., DAST or Deoxo-Fluor) at controlled temperatures (20–40°C).

- Purity Optimization : Use preparative HPLC with a C18 column and acetonitrile/water gradients. Confirm purity via H/F NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing structural and functional group integrity?

- Methodological Answer :

- NMR Spectroscopy : H NMR resolves azetidine ring protons (δ 3.5–4.5 ppm), while F NMR confirms difluoromethyl groups (δ -140 to -145 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during scale-up?

- Methodological Answer :

- Design of Experiments (DOE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps, reducing side reactions like over-fluorination .

Q. What strategies resolve conflicting biological activity data in enzyme inhibition assays?

- Methodological Answer :

- Structural Analogs : Synthesize derivatives (e.g., replacing difluoromethyl with -CF) to isolate electronic vs. steric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

Q. How to address contradictory solubility and stability data under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (pH 1–13), UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-PDA.

- Co-solvency Screening : Test binary solvent systems (e.g., PEG-400/water) to enhance bioavailability .

Q. What computational methods predict regioselectivity in functionalization reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., azetidine C3 vs. C2 substitution).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states using software like Gaussian or ORCA .

Q. How to design experiments to probe the azetidine ring’s conformational flexibility under strain?

- Methodological Answer :

- Variable-Temperature NMR : Monitor ring puckering dynamics (e.g., coalescence temperatures for axial/equatorial protons).

- Crystallographic Analysis : Compare solid-state vs. solution-phase structures using synchrotron XRD .

Data Contradiction Resolution

Conflicting results in SAR studies: Electronic vs. steric contributions of the 4-methoxy group

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.